molecular formula C6Br2F12O3 B1585713 1,9-Dibromoperfluoro-2,5,8-trioxanonane CAS No. 330562-49-7

1,9-Dibromoperfluoro-2,5,8-trioxanonane

Cat. No.: B1585713
CAS No.: 330562-49-7
M. Wt: 507.85 g/mol
InChI Key: MYPXRCQEBQPETF-UHFFFAOYSA-N
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Description

1,9-Dibromoperfluoro-2,5,8-trioxanonane is a chemical compound with the molecular formula C6Br2F12O3. It is a clear liquid with a boiling point of 52°C at 25 mmHg . This compound is known for its unique structure, which includes bromine, fluorine, and oxygen atoms arranged in a specific configuration. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

1,9-Dibromoperfluoro-2,5,8-trioxanonane has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dibromoperfluoro-2,5,8-trioxanonane can be synthesized through a series of chemical reactions involving the introduction of bromine and fluorine atoms into an organic framework. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product. Common methods involve the use of brominating agents and fluorinating reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1,9-Dibromoperfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions may produce different oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 1,9-Dibromoperfluoro-2,5,8-trioxanonane involves its interaction with molecular targets and pathways within chemical and biological systems. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the behavior of the compound in different environments. Specific details on the molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,9-Dibromoperfluoro-2,5,8-trioxanonane include other perfluorinated brominated ethers, such as:

  • 1,8-Dibromoperfluoro-2,5,7-trioxaoctane
  • 1,10-Dibromoperfluoro-2,5,8,11-tetraoxadodecane

Uniqueness

This compound is unique due to its specific arrangement of bromine, fluorine, and oxygen atoms, which imparts distinctive chemical properties. These properties make it particularly valuable in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F12O3/c7-5(17,18)22-3(13,14)1(9,10)21-2(11,12)4(15,16)23-6(8,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPXRCQEBQPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)Br)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375105
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-49-7
Record name 1-[Bromo(difluoro)methoxy]-2-{2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-49-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dibromoperfluoro-2,5,8-trioxanonane
Reactant of Route 2
1,9-Dibromoperfluoro-2,5,8-trioxanonane

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